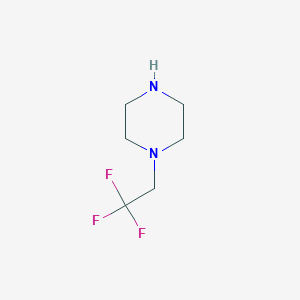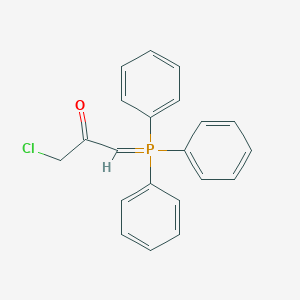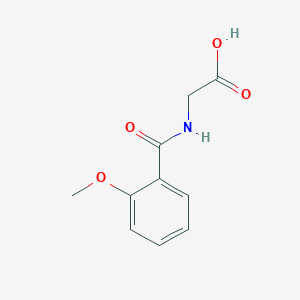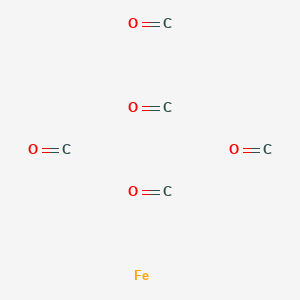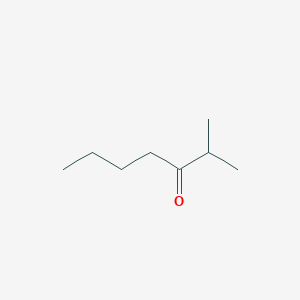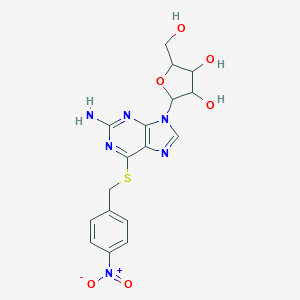
Barbituric acid, 1,3-diallyl-5,5-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 1,3-diallyl-5,5-diethyl- is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder that is soluble in water and ethanol. Barbituric acid, 1,3-diallyl-5,5-diethyl- is synthesized through a multistep process involving the reaction of urea with diethyl malonate and subsequent reaction with allyl bromide. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
Barbituric acid, 1,3-diallyl-5,5-diethyl- acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to a specific site on the receptor, barbituric acid, 1,3-diallyl-5,5-diethyl- enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the sedative and hypnotic effects of barbiturates.
Biochemical and Physiological Effects:
Barbituric acid, 1,3-diallyl-5,5-diethyl- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the duration of GABA-mediated chloride ion currents, leading to increased inhibition of neuronal activity. Additionally, it has been shown to decrease the activity of voltage-gated calcium channels, which are involved in neurotransmitter release. These effects contribute to the sedative and hypnotic effects of barbiturates.
実験室実験の利点と制限
Barbituric acid, 1,3-diallyl-5,5-diethyl- has a number of advantages and limitations for use in laboratory experiments. One advantage is its well-characterized mechanism of action, which makes it a useful tool for studying the function of GABA receptors. Additionally, it has relatively low toxicity compared to other barbiturates, making it safer to use in experiments. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of sedation or hypnosis in animal models.
将来の方向性
There are a number of future directions for research involving barbituric acid, 1,3-diallyl-5,5-diethyl-. One area of interest is the development of new barbiturate-based drugs with improved pharmacokinetic properties and reduced side effects. Additionally, there is ongoing research into the role of GABA receptors in various neurological disorders, such as epilepsy and anxiety disorders, and barbituric acid, 1,3-diallyl-5,5-diethyl- may be a useful tool for studying these conditions. Finally, there is ongoing research into the development of new sedatives and anesthetics for use in clinical settings, and barbituric acid, 1,3-diallyl-5,5-diethyl- may have potential applications in this area as well.
合成法
Barbituric acid, 1,3-diallyl-5,5-diethyl- is synthesized through a multistep process involving the reaction of urea with diethyl malonate and subsequent reaction with allyl bromide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of reactions. The yield of the final product is typically around 50-60%, and the purity can be increased through recrystallization.
科学的研究の応用
Barbituric acid, 1,3-diallyl-5,5-diethyl- has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have sedative and hypnotic effects, and has been used as a model compound for studying the mechanism of action of other barbiturates. Additionally, it has been used as a tool for studying the function of GABA receptors, which are the primary target of barbiturates.
特性
CAS番号 |
14167-74-9 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
5,5-diethyl-1,3-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3/c1-5-9-15-11(17)14(7-3,8-4)12(18)16(10-6-2)13(15)19/h5-6H,1-2,7-10H2,3-4H3 |
InChIキー |
OQJNEKQRESAPIR-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)CC |
正規SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)CC |
その他のCAS番号 |
14167-74-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



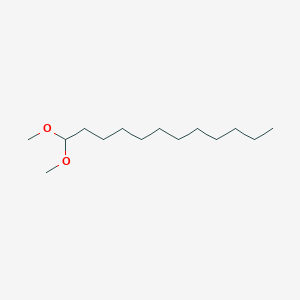
![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)
